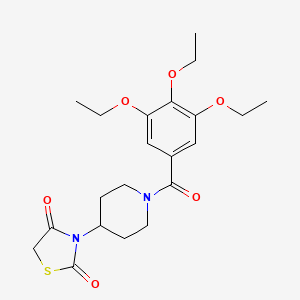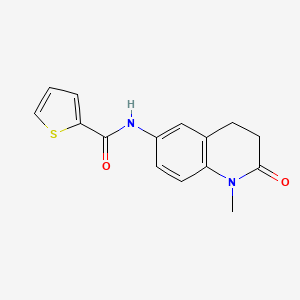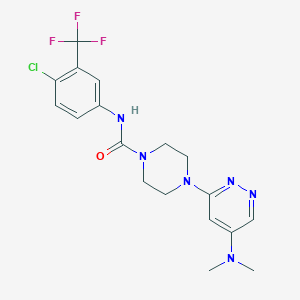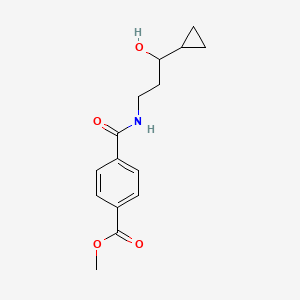
5-Cyanopyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1934652-54-6 . It has a molecular weight of 186.17 and is typically found in powder form .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including this compound, often involves the use of sulfur-containing substrates . For instance, sulfonic acid sodium salts can be converted to sulfonyl fluorides using thionyl fluoride . Other methods involve the use of transition-metal-catalysed processes based on palladium, copper, and nickel .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a cyanide group attached at the 5th position and a sulfonyl fluoride group attached at the 2nd position .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, are known to react with several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine . They are also used in the synthesis of substituted 2-fluoropyridines .Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Fluorescence Properties and Photophysics
Research on the fluorescence properties of sulfoindocyanine dyes, which are chemically related to cyanopyridines, demonstrates their significant role in investigating nucleic acid structures and dynamics. Sulfoindocyanine Cy3, covalently attached to DNA, exhibits distinct fluorescence quantum yields and emission lifetimes, influenced by its microenvironment. This suggests that cyanopyridine-based compounds, including potentially 5-Cyanopyridine-2-sulfonyl fluoride, could have applications in fluorescence-based biological assays and imaging techniques (Sanborn et al., 2007).
Enzyme Inhibition for Therapeutic Targets
Sulfonamide derivatives, structurally related to sulfonyl fluorides, have been studied for their inhibitory effects on carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for bacterial life cycles, suggesting that this compound might serve as a lead compound for designing inhibitors against similar therapeutic targets (Ceruso et al., 2014).
Radiolabeling and Imaging Applications
A study on FPyME, a fluoropyridine-based maleimide reagent for labeling peptides and proteins, highlights the potential of fluoropyridines in developing radiopharmaceuticals for positron emission tomography (PET) imaging. This indicates the possible utility of this compound in synthesizing radiolabeled compounds for biological imaging and diagnostics (de Bruin et al., 2005).
Synthetic Applications in Organic Chemistry
Fluoride-mediated nucleophilic substitution reactions involving pyrazoles point to the synthetic versatility of fluorinated pyridines and related compounds. This suggests that this compound could be employed in the synthesis of complex organic molecules, leveraging its reactive sulfonyl fluoride group for various chemical transformations (Shavnya et al., 2005).
Electrochemical Synthesis and Click Chemistry Applications
Research on the electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride highlights the growing interest in sulfonyl fluoride chemistry for click reactions and synthetic applications. This suggests potential methodologies for synthesizing and functionalizing this compound in an environmentally benign manner (Laudadio et al., 2019).
Mechanism of Action
While the specific mechanism of action for 5-Cyanopyridine-2-sulfonyl fluoride is not mentioned in the search results, sulfonyl fluorides in general are known to modify not only reactive amino acid residues but also non-reactive ones . This is due to their unique balance of reactivity and stability .
Safety and Hazards
The safety information for 5-Cyanopyridine-2-sulfonyl fluoride includes several hazard statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While the specific future directions for 5-Cyanopyridine-2-sulfonyl fluoride are not mentioned in the search results, sulfonyl fluorides in general are seeing increased interest in the fields of chemical biology and medicinal chemistry . Their unique balance of reactivity and stability makes them ideal for various applications, including the development of new synthetic methods .
properties
IUPAC Name |
5-cyanopyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNLTDLGANTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)
![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2721681.png)



![2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide](/img/structure/B2721689.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-enamide](/img/structure/B2721692.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B2721694.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)



![N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2721702.png)